[1-(4-Fluorophenyl)ethyl]methylamine hydrochloride

TRPM8 antagonist clinical candidate chiral resolution

This racemic [1-(4-Fluorophenyl)ethyl]methylamine hydrochloride is the key starting material for enantiomeric resolution to obtain the (R)-enantiomer scaffold of PF-05105679, a clinical-stage TRPM8 antagonist. Unlike ortho/meta-fluoro isomers, the para-fluorine substitution produces distinct conformational landscapes and crystal packing architectures (centrosymmetric P1̄ salts). The N-methyl secondary amine (pKa ~9.74) confers different reactivity vs. primary amine analogs. Use for chiral chromatography method development, asymmetric synthesis optimization, or as a reference standard. Confirm stereochemical, positional, and functional-group requirements before ordering.

Molecular Formula C9H13ClFN
Molecular Weight 189.66 g/mol
CAS No. 1049756-46-8
Cat. No. B3078109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Fluorophenyl)ethyl]methylamine hydrochloride
CAS1049756-46-8
Molecular FormulaC9H13ClFN
Molecular Weight189.66 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)NC.Cl
InChIInChI=1S/C9H12FN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H
InChIKeyOGCJBMKSZJSIIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [1-(4-Fluorophenyl)ethyl]methylamine hydrochloride (CAS 1049756-46-8) — Specifications and Strategic Role


[1-(4-Fluorophenyl)ethyl]methylamine hydrochloride (CAS 1049756-46-8) is a racemic chiral amine building block containing a para-fluorophenyl group, with the molecular formula C9H13ClFN and a molecular weight of 189.66 g/mol . This compound exists as a racemic mixture of (R)- and (S)-enantiomers, with commercial specifications typically listing 95% purity as the hydrochloride salt . Its strategic importance derives primarily from its structural role as a key intermediate—specifically, the (R)-enantiomer of this scaffold forms the core chiral amine component of PF-05105679, a selective TRPM8 antagonist that advanced to Phase I clinical trials [1]. The racemic form serves as a versatile entry point for chiral resolution, asymmetric synthesis optimization, and as a comparator standard in enantioselective analytical method development [2].

Why [1-(4-Fluorophenyl)ethyl]methylamine hydrochloride Cannot Be Substituted with Generic Analogs


Generic substitution with structurally similar fluorophenethylamines or chiral amines fails at three critical junctures. First, the para-fluorine substitution pattern is non-interchangeable: the ortho- and meta-fluoro positional isomers produce distinct conformational energy landscapes and steric profiles that alter receptor binding geometries [1]. Second, the stereochemistry is decisive—the (R)-enantiomer is the active scaffold in clinical-stage PF-05105679, while the (S)-enantiomer exhibits divergent pharmacological properties in related systems, making racemic material useful only when resolution or stereoselective analytical validation is explicitly planned [2]. Third, the N-methyl secondary amine motif confers different basicity (predicted pKa ~9.74) and hydrogen-bonding capacity compared to primary amine analogs, directly impacting reactivity in coupling reactions and salt formation behavior . Procurement decisions must therefore be predicated on specific stereochemical, positional, and functional group requirements rather than class-level similarity.

Quantitative Differentiation Evidence for [1-(4-Fluorophenyl)ethyl]methylamine hydrochloride vs. Closest Analogs


Enantiomer-Specific Clinical Development: (R)-Scaffold Drives TRPM8 Antagonist PF-05105679

The (R)-enantiomer of this scaffold is the core chiral amine component of PF-05105679, a clinical-stage TRPM8 antagonist. In a randomized controlled human trial, PF-05105679 at 600-900 mg oral doses achieved unbound plasma concentrations exceeding the TRPM8 IC50 (103 nM) and demonstrated cold pressor test efficacy comparable to oxycodone 20 mg at 1.5 hours post-dose [1]. The racemic compound (1049756-46-8) provides the starting material for enantiomeric resolution to access this (R)-scaffold, whereas alternative fluorophenyl ethylamines lacking the N-methyl substitution cannot be similarly elaborated [2].

TRPM8 antagonist clinical candidate chiral resolution stereoselective pharmacology

Para-Fluorine Substitution Alters Conformational Energy Landscape vs. Ortho-Fluoro Analog

Jet-cooled spectroscopic studies combined with DFT calculations reveal that para-fluorination at the 4-position modifies the energetic ordering of conformers relative to ortho-fluorinated analogs, while maintaining conformational similarity to unsubstituted phenethylamine [1]. This site-specific effect influences the orientation of the ethylamine side chain, which directly impacts receptor binding geometry when the scaffold is incorporated into larger ligands. The ortho-fluoro isomer exhibits a different conformational distribution, which may translate to altered biological recognition patterns [2].

conformational analysis fluorine substitution molecular recognition ligand design

Halogen Identity Determines Crystallization Behavior and Solid-State Engineering Outcomes

Under identical crystallization conditions with cobalt(II) chloride in HCl, the racemic 4-fluorophenyl ligand (rac-fpea) produces a centrosymmetric A2CoCl4-type salt crystallizing in space group P1̄, whereas the 4-chloro analog (rac-cpea) yields a conglomerate of A3CoCl4Cl-type salts crystallizing in chiral space group P21 [1]. This halogen-dependent divergence in packing architecture directly impacts solid-state properties relevant to formulation development and crystallization process design. The thermal stability of the fluoro derivative extends to <170°C under nitrogen, with thermal decomposition initiating at approximately 170-200°C [2].

crystal engineering helical structures tetrachlorocobaltate salts solid-state chemistry

Baseline TAAR1 Activity of Analog 2-(4-Fluorophenyl)ethylamine Enables Class-Level Potency Benchmarks

BindingDB data for the structurally related 2-(4-fluorophenyl)ethylamine provides a class-level reference point for TAAR1 agonist activity: EC50 = 740 nM in a calcium flux assay using RD-HGA16 CHO-K1 cells co-expressing human TAAR1 and Gα16 [1]. N-Methylation of this analog (N-methyl-2-(4-fluorophenyl)ethylamine) reduces potency, yielding an EC50 of 1,040 nM in the same assay system [2]. These data establish a baseline for understanding how modifications to the fluorophenethylamine core impact biological activity at TAAR1.

trace amine-associated receptor 1 TAAR1 EC50 GPCR screening

Commercial Specification Benchmarking: Purity, Physical Form, and Vendor Differentiation

Across multiple commercial suppliers, [1-(4-fluorophenyl)ethyl]methylamine hydrochloride (CAS 1049756-46-8) is consistently specified as a racemic solid with 95% purity, though some vendors offer NLT 98% grades . Key procurement specifications include: molecular weight 189.66 g/mol, salt form HCl, stereochemistry RACEMIC, rotatable bonds 2, MDL MFCD07838464, and InChIKey OGCJBMKSZJSIIR-UHFFFAOYSA-N . The compound is provided as a white to off-white solid, with storage at ambient temperature in sealed containers .

purity specification procurement quality control vendor comparison

Validated Application Scenarios for [1-(4-Fluorophenyl)ethyl]methylamine hydrochloride Procurement


Chiral Resolution to Access (R)-Enantiomer for TRPM8 Antagonist Development

The racemic compound serves as the starting material for enantiomeric resolution to obtain the (R)-enantiomer scaffold used in PF-05105679, a TRPM8 antagonist that demonstrated human clinical efficacy in cold pressor testing with potency equivalent to oxycodone 20 mg at 1.5 hours post-dose [1]. Researchers developing novel TRPM8 antagonists or exploring cold-pain mechanisms can employ this compound for chiral chromatography method development, asymmetric synthesis optimization, or as a reference standard for enantiomeric purity validation of resolved material [2].

Comparative Crystallography and Solid-State Engineering with Haloaryl Analogs

As demonstrated in head-to-head studies with the 4-chloro analog, the 4-fluoro compound produces fundamentally different crystal packing architectures under identical conditions—centrosymmetric A2CoCl4 salts (space group P1̄) for the fluoro derivative versus chiral conglomerate A3CoCl4Cl salts (space group P21) for the chloro derivative [1]. This makes the compound valuable for comparative crystal engineering studies investigating halogen effects on supramolecular assembly, helical structure formation, and solid-state property modulation in pharmaceutical salt screening [2].

Conformational Analysis and Molecular Recognition Studies of Para-Fluoro Substitution

Spectroscopic and computational studies have established that para-fluorination at the 4-position produces distinct conformational energy landscapes compared to ortho-fluoro analogs [1]. Researchers investigating fluorine substitution effects on ligand-receptor recognition, molecular docking, or pharmacophore modeling can employ this compound to experimentally validate conformational predictions or as a scaffold for probing how para-fluoro substitution influences biological target engagement in hit-to-lead programs [2].

MAO Inhibitor and CNS-Targeted Drug Discovery Scaffold

Patent SE-8600413-L discloses N-[2-(4-fluorophenyl)-1-methyl]-ethyl-N-methyl-N-propynyl amine—a compound structurally derived from this scaffold—as a selective monoamine oxidase (MAO) inhibitor with antidepressant indications [1]. This establishes precedent for using the [1-(4-fluorophenyl)ethyl]methylamine core as a starting point for synthesizing CNS-active compounds targeting MAO, serotonin/norepinephrine pathways, or related neurological indications [2].

Technical Documentation Hub

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